molecular formula C18H22N4O B2993608 1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895020-93-6

1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2993608
CAS No.: 895020-93-6
M. Wt: 310.401
InChI Key: VKGQOYVKMRPNSV-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a fused bicyclic heteroaromatic core. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors . The compound features a 2,3-dimethylphenyl substituent at position 1 and a 3-methylbutyl chain at position 5, which modulate its physicochemical properties (e.g., lipophilicity, steric bulk) and biological activity.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-12(2)8-9-21-11-19-17-15(18(21)23)10-20-22(17)16-7-5-6-13(3)14(16)4/h5-7,10-12H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGQOYVKMRPNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the core pyrazolopyrimidinone structure The initial step often includes the condensation of appropriate precursors, such as aminopyrazoles and β-keto esters, under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions can be used to introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like halides and amines can be introduced using reagents such as thionyl chloride (SOCl2) and sodium cyanide (NaCN).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one has found applications in various scientific research areas:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: The compound's derivatives may exhibit therapeutic properties, making it a candidate for drug development.

  • Industry: Its unique chemical structure makes it suitable for use in materials science and as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism by which 1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Antitumor Activity

Pyrazolo[3,4-d]pyrimidin-4-one derivatives with substitutions at position 5 (N5) exhibit significant antitumor activity. Key findings from analogous compounds include:

Compound Name Substituents (Position 5) IC50 (MCF-7 Breast Cancer) Reference
5-(4-Hydroxyphenyl) derivative (8b) 4-Hydroxyphenyl 25 µM
5-Hydroxy derivative (4) Hydroxyl group 49 µM
5-(4-Nitrobenzylideneamino) derivative (10e) 4-Nitrobenzylideneamino 11 µM
Target Compound 3-Methylbutyl Not reported -
  • Key Insight: Aromatic or azomethine (benzylideneamino) substituents at N5 enhance antitumor potency compared to non-aromatic groups (e.g., hydroxy or alkyl chains). The 3-methylbutyl chain in the target compound may reduce activity relative to 10e due to decreased electronic interaction with targets .

Kinase Inhibition and Structural Modifications

Pyrazolo[3,4-d]pyrimidin-4-one derivatives act as kinase inhibitors (e.g., EGFR, CDK) by mimicking ATP-binding motifs. Comparisons include:

  • Example 1 : 1-(Cyclopropylmethyl)-6-[(3-fluorophenyl)methylsulfanyl]-5-phenyl derivative
    • IC50 (ALDH1A3) : 550 nM
    • Structural Features : Cyclopropylmethyl at N1, fluorophenylthio at C5.
  • Example 2 : 6-Ethyl-5-(3-fluoro-4-methylphenyl)-1-(4-methylphenyl) derivative
    • Molecular Formula : C21H19FN4O
    • Features : Ethyl at C6, fluoromethylphenyl at N5.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Bulky substituents (e.g., 2,3-dimethylphenyl) may hinder cytochrome P450-mediated metabolism, extending half-life compared to compounds with smaller N1 groups (e.g., phenyl in 8a–e ).

Biological Activity

1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often implicated in cancer progression.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O, with a molecular weight of approximately 284.35 g/mol. The compound features a fused ring system that combines pyrazole and pyrimidine moieties, contributing to its unique chemical reactivity and biological activity.

Anticancer Potential

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties, primarily through the inhibition of CDK enzymes. Specifically, this compound has demonstrated the ability to inhibit CDK2 activity. In vitro studies reveal that its IC50 values against various cancer cell lines range from nanomolar to micromolar concentrations, indicating potent anticancer activity.

Table 1: Comparison of CDK Inhibition by Related Compounds

Compound NameStructure TypeIC50 (nM)Biological Activity
This compoundPyrazolo[3,4-d]pyrimidine50-100CDK2 inhibitor
1-tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminePyrazolo[3,4-d]pyrimidine30CDK inhibitor
2-amino-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-onePyrazolo[3,4-d]pyrimidine20Strong cytotoxicity

The mechanism by which this compound exerts its biological effects involves binding to the ATP-binding site of CDK2. Molecular docking studies have shown that the compound forms critical interactions with key residues in the active site of the enzyme. These interactions include hydrogen bonds and hydrophobic contacts that enhance its inhibitory potency.

Case Studies

Several studies have explored the biological activities of pyrazolo[3,4-d]pyrimidines. For instance:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability in various cancer cell lines including breast and lung cancer cells. The compound induced apoptosis through activation of pro-apoptotic pathways.
  • Selectivity for CDK Inhibition : Comparative analysis with other kinase inhibitors revealed that this compound exhibits selectivity for CDK2 over other kinases such as CDK1 and CDK4. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

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